(R)-3-Iodopyrrolidine
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Overview
Description
®-3-Iodopyrrolidine is an organic compound that belongs to the class of iodopyrrolidines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Iodopyrrolidine typically involves the iodination of pyrrolidine derivatives. One common method is the reaction of ®-3-hydroxypyrrolidine with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The iodination process selectively introduces an iodine atom at the 3-position of the pyrrolidine ring, yielding ®-3-Iodopyrrolidine.
Industrial Production Methods
Industrial production of ®-3-Iodopyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-3-Iodopyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrolidine derivatives with different functional groups.
Reduction Reactions: Reduction of ®-3-Iodopyrrolidine can lead to the formation of ®-3-aminopyrrolidine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Products include ®-3-azidopyrrolidine, ®-3-thiocyanatopyrrolidine, and ®-3-aminopyrrolidine.
Oxidation: Products include ®-3-pyrrolidinone derivatives.
Reduction: Products include ®-3-aminopyrrolidine.
Scientific Research Applications
®-3-Iodopyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: ®-3-Iodopyrrolidine derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-3-Iodopyrrolidine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. The compound’s chiral nature also allows it to interact selectively with biological targets, leading to specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Iodopyrrolidine: The enantiomer of ®-3-Iodopyrrolidine, with similar chemical properties but different biological activities due to its opposite chirality.
3-Bromopyrrolidine: Similar structure with a bromine atom instead of iodine, leading to different reactivity and applications.
3-Chloropyrrolidine: Contains a chlorine atom, offering different chemical and biological properties compared to the iodine derivative.
Uniqueness
®-3-Iodopyrrolidine is unique due to its specific chiral configuration and the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. These features make it valuable in asymmetric synthesis and as a precursor for the development of chiral drugs and other bioactive molecules.
Properties
IUPAC Name |
(3R)-3-iodopyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOSNNNRKXUISL-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693553 |
Source
|
Record name | (3R)-3-Iodopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-26-7 |
Source
|
Record name | (3R)-3-Iodopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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